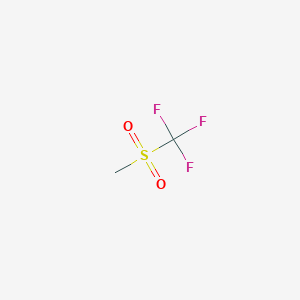

TRIFLUORO(METHANESULFONYL)METHANE

Übersicht

Beschreibung

Vorbereitungsmethoden

TRIFLUORO(METHANESULFONYL)METHANE can be synthesized through several methods. One common synthetic route involves the reaction of trifluoromethanesulfonic acid with phosphorous trichloride . Another method includes the reaction of trifluoromethanesulfonic anhydride with sodium azide in hexane . Industrial production methods often involve similar reactions but on a larger scale, ensuring the purity and yield of the compound.

Analyse Chemischer Reaktionen

TRIFLUORO(METHANESULFONYL)METHANE undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in oxidation and reduction reactions, often involving strong oxidizing or reducing agents.

Substitution: The compound can undergo substitution reactions, where the trifluoromethanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include trifluoromethanesulfonic anhydride and sodium azide. Reaction conditions often involve the use of solvents like hexane and temperatures that facilitate the desired transformations.

Major Products: The reactions typically yield products that retain the trifluoromethyl group, which is valuable in various applications.

Wissenschaftliche Forschungsanwendungen

Electrolyte Solutions

Trifluoro(methanesulfonyl)methane is utilized as an effective electrolyte in lithium-ion batteries. Research indicates that it enhances energy density and overall battery performance. The compound's unique properties allow for improved ionic conductivity and stability, making it suitable for high-performance battery applications.

| Property | Value |

|---|---|

| Ionic Conductivity | High |

| Stability | Excellent |

| Application | Lithium-ion batteries |

Fluorinated Polymers

The compound plays a crucial role in the synthesis of fluorinated polymers, which are renowned for their chemical resistance and thermal stability. These polymers are essential in environments where durability is critical, such as in aerospace and automotive industries.

| Polymer Type | Properties |

|---|---|

| Fluorinated Polymers | Chemical resistance, thermal stability |

Pharmaceuticals

In the pharmaceutical sector, this compound is employed to develop intermediates that enhance drug efficacy and stability. Its unique chemical structure allows for modifications that can lead to improved therapeutic profiles of various compounds.

| Application | Impact |

|---|---|

| Drug Development | Improved efficacy and stability |

Analytical Chemistry

The compound serves as a reagent in analytical chemistry, facilitating the detection and quantification of various substances due to its distinctive chemical characteristics. Its ability to interact with different analytes makes it valuable for developing sensitive analytical methods.

| Application | Function |

|---|---|

| Reagent | Detection and quantification |

Surface Coatings

This compound is also used in formulating advanced surface coatings that offer enhanced durability and corrosion resistance. This application is particularly beneficial in industries requiring long-lasting protective layers.

| Industry | Benefit |

|---|---|

| Automotive | Corrosion resistance |

| Aerospace | Enhanced durability |

Case Study 1: Lithium-Ion Batteries

A study conducted on lithium-ion batteries incorporating this compound demonstrated a significant increase in energy density compared to traditional electrolytes. The findings highlighted the compound's potential for next-generation battery technologies.

Case Study 2: Fluorinated Polymer Synthesis

Research on the synthesis of fluorinated polymers revealed that this compound improved the thermal stability of the resulting materials, making them suitable for high-temperature applications.

Case Study 3: Pharmaceutical Intermediates

A pharmaceutical study showed that compounds synthesized using this compound exhibited enhanced bioavailability and stability, leading to more effective drug formulations.

Wirkmechanismus

The mechanism of action of TRIFLUORO(METHANESULFONYL)METHANE involves its strong electrophilic nature, which allows it to participate in various chemical reactions. . This property makes it a valuable reagent in organic synthesis and industrial applications.

Vergleich Mit ähnlichen Verbindungen

TRIFLUORO(METHANESULFONYL)METHANE can be compared with other similar compounds, such as:

Trifluoromethanesulfonic acid (CF3SO3H): While both are strong acids, this compound is significantly more acidic.

Trifluoromethanesulfonyl chloride (CF3SO2Cl): This compound is used in similar applications but differs in its reactivity and specific uses.

Sodium trifluoromethanesulfinate (CF3SO2Na): This reagent is commonly used for trifluoromethylation reactions.

Biologische Aktivität

Trifluoro(methanesulfonyl)methane, commonly referred to as triflyl methane, is an organofluorine compound that has garnered attention due to its diverse biological activities and applications in organic synthesis. This article delves into its biochemical properties, mechanisms of action, and implications for various biological systems.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group attached to a methanesulfonyl moiety. This unique structure imparts significant electrophilic properties, making it a valuable reagent in organic synthesis and a potential candidate for biological applications.

Target Interactions

Triflyl methane acts primarily as a strong electrophile. It can participate in various chemical reactions by introducing the triflyl group () into target molecules. This capability is instrumental in modifying the chemical properties of substrates, thus influencing their biological activity.

Proton Donation

The compound exhibits strong acidic properties, allowing it to donate protons readily. This characteristic enables triflyl methane to act as a catalyst in enzymatic reactions and influences cellular processes by altering pH levels within cellular compartments.

Biochemical Pathways

This compound interacts with several key metabolic pathways:

- Enzymatic Reactions : It facilitates redox reactions by interacting with enzymes such as dehydrogenases and oxidases. Its role as a proton donor is crucial in metabolic flux and energy production within cells.

- Gene Expression : The compound can influence gene expression by modifying transcription factors and other regulatory proteins, potentially leading to altered cellular responses and metabolism.

Cellular Effects

The biological activity of this compound varies significantly depending on concentration and exposure duration:

- Low Concentrations : At lower concentrations, it can enhance certain cellular processes by acting as an effective proton donor.

- High Concentrations : Conversely, at elevated levels, it may disrupt cellular signaling pathways and gene expression, leading to cytotoxic effects and metabolic alterations.

Case Studies

Several studies have documented the effects of this compound on different biological systems:

- Enzymatic Activity Modulation : Research indicates that triflyl methane can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing overall cellular metabolism.

- Cytotoxicity Assessment : Studies have shown that prolonged exposure to high concentrations of the compound can lead to significant cytotoxicity in cultured cell lines, highlighting the need for careful dosage management in potential therapeutic applications.

Transport and Distribution

This compound's small molecular size allows for efficient diffusion across lipid bilayers, facilitating its transport within cells. Its distribution is influenced by interactions with transport proteins and binding sites within various cellular compartments.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Electrophilic Reactions | Acts as a strong electrophile in organic synthesis. |

| Proton Donor | Facilitates enzymatic reactions through proton donation. |

| Gene Expression Modulation | Alters transcription factor activity impacting gene expression. |

| Cytotoxic Effects | High concentrations may disrupt cellular functions leading to cytotoxicity. |

Eigenschaften

IUPAC Name |

trifluoro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUIMKUOHIINGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50458951 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-82-9 | |

| Record name | methyltrifluoromethylsulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50458951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.